molecular formula C25H25N3O4S B6570437 N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 946210-97-5

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B6570437
CAS No.: 946210-97-5
M. Wt: 463.6 g/mol
InChI Key: YLBQKNIKKRXECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, a tetrahydroquinoline moiety, and a sulfamoyl phenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the 1-benzoyl-1,2,3,4-tetrahydroquinoline intermediate, which is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group. Finally, the phenylpropanamide moiety is attached through an amide coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted sulfamoyl phenyl derivatives.

Scientific Research Applications

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness: N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-24(29)26-20-10-13-22(14-11-20)33(31,32)27-21-12-15-23-19(17-21)9-6-16-28(23)25(30)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,27H,2,6,9,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBQKNIKKRXECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.